m-(Isopropylamino)phenol

Descripción general

Descripción

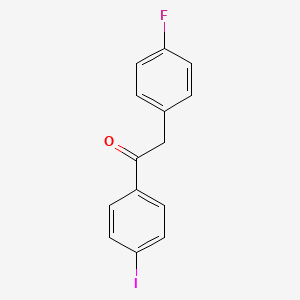

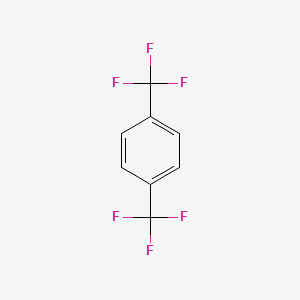

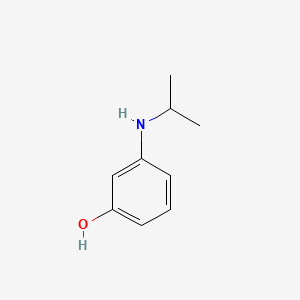

M-(Isopropylamino)phenol is a compound with the molecular formula C9H13NO . It has a molecular weight of 151.21 g/mol . The compound contains a total of 24 atoms, including 13 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom . It also contains a total of 24 bonds, including 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aromatic) .

Synthesis Analysis

The synthesis of phenolic compounds like m-(Isopropylamino)phenol involves various methods. Recent advances in the synthesis of m-aryloxy phenols have allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens . These methods include selective hydroxylation of benzenes, nucleophilic and electrophilic aromatic substitutions, and metal-catalyzed cross-coupling reactions .Molecular Structure Analysis

The molecular structure of m-(Isopropylamino)phenol includes a phenolic ring with an isopropylamino group attached to it . The compound has a topological polar surface area of 32.3 Ų . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors .Chemical Reactions Analysis

Phenolic compounds like m-(Isopropylamino)phenol are known to exhibit various biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties . They can interact with other food components, such as carbohydrates, proteins, or lipids . The chemical reactions that occur during these interactions may affect the results of measurements .Physical And Chemical Properties Analysis

M-(Isopropylamino)phenol has a molecular weight of 151.21 g/mol . It has a XLogP3-AA value of 2.4, indicating its partition coefficient between octanol and water . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 2 .Aplicaciones Científicas De Investigación

-

Food Industry

- Phenolic compounds have shown interesting bioactivities, such as antioxidant, antimicrobial, anti-inflammatory, and antiproliferative activities .

- They are used as antioxidants in foods, used in dairy products, and as food additives .

- They possess several health benefits such as antibacterial, anti-hyperlipidemic, cytotoxic, antioxidants, cardioprotective, neuroprotective, and anti-diabetic properties .

-

Preservation

-

Industrial Applications

- Phenolic compounds have shown interesting bioactivities, such as antioxidant, antimicrobial, anti-inflammatory, and antiproliferative activities .

- They have a large potential applicability in industry, but they still face some issues making it necessary to develop strategies to improve bioavailability, sustainable technologies of extraction and refinement, and stability procedures to increase the range of applicability .

-

Synthesis of Bioactive Natural Products and Conducting Polymers

- Phenol derivatives have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .

- Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .

-

Production of Plastics, Adhesives, and Coatings

-

Potential Biological Activities

-

Health Benefits

- Phenolic compounds are well known for their health benefits related to antioxidant activity .

- They can be extracted from natural sources, such as olives, grapes, fruits, vegetables, rice, spices, herbs, tea, and algae, among others .

- They possess several health benefits such as antibacterial, anti-hyperlipidemic, cytotoxic, antioxidants, cardioprotective, neuroprotective, and anti-diabetic properties .

-

Food Preservation

- Phenolic compounds have potential use as biopreservatives .

- They have been extensively studied for their application in the food industry for improving the shelf life of perishable products .

- The use of phenolic compounds from natural sources in food is an interesting opportunity for the application of their biological activities and allows the production of food without synthetic additives for consumers .

-

Antioxidants in Foods

- Phenolic compounds (PCs) are present in plant foods, which are known for their significant antioxidant role .

- They are known to act as an antioxidant by reacting with a variety of free radicals .

- The mechanism of actions of phenolic antioxidants involved either by hydrogen atom transfer, single electron transfer, sequential proton loss electron transfer, and transition metal chelation .

Propiedades

IUPAC Name |

3-(propan-2-ylamino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(2)10-8-4-3-5-9(11)6-8/h3-7,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJZDFBTZXYTNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178034 | |

| Record name | m-(Isopropylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

m-(Isopropylamino)phenol | |

CAS RN |

23478-16-2 | |

| Record name | 3-[(1-Methylethyl)amino]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23478-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-(Isopropylamino)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023478162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-(Isopropylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-(isopropylamino)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.